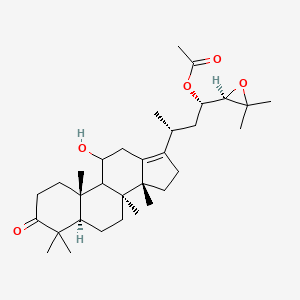

Alisol B acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C32H50O5 |

|---|---|

分子量 |

514.7 g/mol |

IUPAC名 |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26?,27-,30+,31+,32+/m1/s1 |

InChIキー |

NLOAQXKIIGTTRE-WCXVLIHFSA-N |

異性体SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H](C4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |

正規SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |

製品の起源 |

United States |

Foundational & Exploratory

Alisol B 23-acetate: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol B 23-acetate is a protostane-type triterpenoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of Alisol B 23-acetate and detailed methodologies for its extraction, isolation, and purification. The information is compiled and presented to assist researchers and drug development professionals in their endeavors to study and utilize this promising natural compound.

Natural Sources of Alisol B 23-acetate

The principal natural source of Alisol B 23-acetate is the dried rhizome of Alisma orientale (Sam.) Juzep, a plant belonging to the Alismataceae family.[1][2][3][4] This medicinal plant, commonly known as "Ze Xie" in Chinese, "Takusha" in Japanese, and "Taeksa" in Korean, has a long history of use in traditional Asian medicine.[5] While Alisma orientale is the most cited source, other species within the Alisma genus, such as Alisma plantago-aquatica and Alisma canaliculatum, also contain Alisol B 23-acetate and other related triterpenoids. The concentration of Alisol B 23-acetate and other active constituents can vary depending on the plant's growing conditions and harvesting time.

Isolation and Purification of Alisol B 23-acetate

The isolation of Alisol B 23-acetate from its natural source, primarily Alismatis Rhizoma, involves a multi-step process of extraction, fractionation, and purification. Various methods have been optimized to enhance the yield and purity of the final compound.

Experimental Protocols

Several methods for the isolation and purification of Alisol B 23-acetate have been reported in the scientific literature. Below are detailed protocols based on established methodologies.

Method 1: Solvent Extraction and Recrystallization

This method, adapted from a patented process, focuses on a straightforward extraction and purification procedure suitable for obtaining high-purity Alisol B 23-acetate.

-

Extraction:

-

The dried and powdered rhizomes of Alisma orientale are extracted with 75% to 95% ethanol at a ratio of 1 kg of plant material to 5-10 L of solvent.

-

The extraction is performed at a temperature of 60-80°C for 1-2 hours and repeated 3-4 times.

-

The extracts are then combined, filtered, and the ethanol is recovered under reduced pressure to yield a concentrated extract.

-

-

Solvent Partitioning:

-

The concentrated extract is further partitioned with ethyl acetate to separate compounds based on their polarity.

-

-

Purification by Crystallization:

-

The ethyl acetate fraction is concentrated to a powder.

-

The powder is dissolved in ethyl acetate with heating, and any insoluble impurities are removed by filtration.

-

The filtrate is allowed to cool, promoting the crystallization of Alisol B 23-acetate over a period of 12 hours.

-

The crystals are collected by filtration.

-

A second recrystallization from ethyl acetate is performed to achieve high purity.

-

Method 2: Optimized Reflux Extraction

This protocol optimizes the extraction parameters using response surface methodology to maximize the yield of Alisol B 23-acetate.

-

Optimal Extraction Conditions:

-

Solid-Liquid Ratio: 1:13 (g/mL)

-

Solvent: 70% ethanol

-

Extraction Time: 2 hours

-

Extraction Cycles: 3

-

The extraction is performed via reflux.

-

-

Sample Preparation for Analysis:

-

The resulting extract is centrifuged at 20,000 × g for 5 minutes, and the supernatant is collected for analysis.

-

Method 3: Centrifugal Partition Chromatography (CPC)

This technique offers an efficient method for the preparative isolation of Alisol B and Alisol B 23-acetate.

-

Initial Extraction:

-

A chloroform-soluble extract is prepared from Alisma orientale.

-

-

CPC Separation:

-

The chloroform-soluble fraction is subjected to centrifugal partition chromatography.

-

This method allows for the separation and purification of Alisol B and Alisol B 23-acetate.

-

Data on Purity and Yield

The efficiency of the isolation and purification process is determined by the yield and purity of the final product. The following table summarizes quantitative data from a patented method.

| Step | Starting Material | Solvent | Volume | Outcome | Purity |

| Initial Crystallization | Powdery solid from ethyl acetate fraction | Ethyl Acetate | 980 ml | 100 g of crystals | - |

| Recrystallization | 100 g of crystals | Ethyl Acetate | 700 ml | 86 g of colorless square crystals | 99.15% (by HPLC) |

Biological Activities and Signaling Pathways

Alisol B 23-acetate exhibits a wide range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. These effects are mediated through its interaction with various cellular signaling pathways.

One of the key mechanisms of action for Alisol B 23-acetate is its role as a natural agonist of the human pregnane X receptor (PXR). Activation of PXR is crucial in the regulation of drug-metabolizing enzymes and has implications for drug-herb interactions.

In the context of cancer, Alisol B 23-acetate has been shown to induce apoptosis in gastric cancer cells. This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of the pro-apoptotic protein Bax. Furthermore, it activates caspase-3 and -9 and modulates the mitogen-activated protein kinase (MAPK) signaling cascade.

The following diagram illustrates the workflow for the isolation and purification of Alisol B 23-acetate.

Caption: Workflow for the isolation and purification of Alisol B 23-acetate.

The signaling pathway diagram below illustrates the induction of apoptosis in cancer cells by Alisol B 23-acetate.

Caption: Signaling pathway for Alisol B 23-acetate-induced apoptosis.

Conclusion

Alisol B 23-acetate is a valuable natural product with significant therapeutic potential. Its primary source, Alismatis Rhizoma, is readily available, and established protocols allow for its efficient isolation and purification to a high degree of purity. Further research into its pharmacological activities and mechanisms of action is warranted to fully explore its potential in drug development. This guide provides a solid foundation for researchers to build upon in their future investigations of this compelling compound.

References

- 1. Alisol C 23-acetate from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alisol B 23-acetate from the rhizomes of Alisma orientale is a natural agonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alisol C 23-acetate from the rhizome of Alisma orientale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Alisol B 23-acetate: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol B 23-acetate, a protostane-type triterpenoid primarily isolated from the rhizomes of Alisma species, has emerged as a molecule of significant interest in pharmacological research. First identified in the late 1960s, this natural compound has since been the subject of extensive investigation, revealing a wide array of biological activities. This technical guide provides an in-depth overview of the discovery and history of Alisol B 23-acetate, detailing its isolation and characterization. Furthermore, it elucidates the compound's mechanisms of action through various signaling pathways, supported by quantitative data and detailed experimental protocols. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of Alisol B 23-acetate's therapeutic potential.

Discovery and History

The journey of Alisol B 23-acetate began with the pioneering work of Japanese scientists T. Murata and his colleagues in the late 1960s and early 1970s. Their investigations into the chemical constituents of the traditional medicinal plant Alisma plantago-aquatica L. var. orientale Samuels, known as "Takusha" in Japan, led to the isolation of a series of novel triterpenoids, which they named "alisols".

In a series of publications in the Chemical & Pharmaceutical Bulletin, Murata's team detailed the extraction and structural elucidation of these compounds. While the initial papers laid the groundwork, the specific characterization of Alisol B 23-acetate as a distinct chemical entity was a part of this broader effort to understand the complex phytochemistry of Alisma rhizomes. The protostane skeleton of these triterpenoids was a notable feature, distinguishing them as a unique class of natural products.

The primary plant sources of Alisol B 23-acetate have been identified as Alisma orientale (Sam.) Juzep. and Alisma plantago-aquatica L.[1]. These aquatic plants have a long history of use in traditional Asian medicine for treating a variety of ailments, including edema, hyperlipidemia, and inflammatory conditions. The isolation and characterization of Alisol B 23-acetate provided a molecular basis for some of the observed therapeutic effects of these traditional remedies.

Physicochemical Properties

Alisol B 23-acetate is a white crystalline solid. It is a protostane-type tetracyclic triterpene that is insoluble in water but readily soluble in organic solvents such as methanol and dichloromethane.

| Property | Value |

| Molecular Formula | C32H50O5 |

| Molecular Weight | 514.7 g/mol |

| CAS Number | 26575-95-1 |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water; soluble in methanol, dichloromethane |

Experimental Protocols

Extraction and Isolation of Alisol B 23-acetate

Modern techniques have refined the extraction and isolation of Alisol B 23-acetate from Alisma rhizomes, aiming for higher purity and yield.

Protocol 1: Reflux Extraction and Response Surface Methodology Optimization

This method, as described in a study optimizing extraction parameters, provides a robust approach for obtaining Alisol B 23-acetate.

-

Plant Material: Dried rhizomes of Alisma orientale.

-

Extraction Solvent: 70% ethanol.

-

Procedure:

-

The dried rhizomes are powdered.

-

The powdered material is subjected to reflux extraction with 70% ethanol at a solid-liquid ratio of 1:13 (g/mL).

-

The extraction is carried out for 2 hours and repeated for a total of 3 cycles.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Purification: The crude extract is then subjected to further purification steps, such as silica gel column chromatography, to isolate Alisol B 23-acetate.

Protocol 2: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)

A more advanced method for obtaining high-purity Alisol B 23-acetate involves SFE followed by HSCCC.

-

SFE Parameters:

-

The extraction is performed using a preparative SFE system.

-

Optimal conditions are typically determined through orthogonal testing, with parameters such as pressure (e.g., 15 MPa) and temperature (e.g., 36°C) being optimized.

-

-

HSCCC Separation:

-

The SFE extract is dissolved in a suitable solvent system.

-

A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is used for separation in a stepwise elution mode.

-

The fractions containing Alisol B 23-acetate are collected and concentrated.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of Alisol B 23-acetate in plant extracts and biological samples is crucial for quality control and pharmacokinetic studies.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient elution with water and acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV detection at 208 nm.

-

-

Sample Preparation:

-

Plant extracts or biological samples are dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.22 µm filter before injection into the HPLC system.

-

-

Quantification: The concentration of Alisol B 23-acetate is determined by comparing the peak area of the sample with that of a standard curve prepared from a known concentration of purified Alisol B 23-acetate.

Biological Activities and Signaling Pathways

Alisol B 23-acetate exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, hepatoprotective, and metabolic regulatory effects. These activities are mediated through its interaction with several key signaling pathways.

Anti-Cancer Activity and the PI3K/Akt/mTOR Pathway

Alisol B 23-acetate has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. One of the primary mechanisms underlying its anti-cancer activity is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Alisol B 23-acetate has been shown to induce autophagy-mediated apoptosis in human renal proximal tubular cells by inhibiting the PI3K/Akt/mTOR pathway[2].

Caption: Alisol B 23-acetate inhibits the PI3K/Akt/mTOR pathway, leading to the induction of autophagy and subsequent apoptosis in cancer cells.

Metabolic Regulation via Farnesoid X Receptor (FXR) Activation

Alisol B 23-acetate is a natural agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR by Alisol B 23-acetate has been shown to have beneficial effects in metabolic disorders such as non-alcoholic steatohepatitis (NASH) and atherosclerosis.

Upon activation by Alisol B 23-acetate, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis and transport, such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).

Caption: Alisol B 23-acetate activates FXR, leading to the regulation of target genes involved in bile acid metabolism.

Amelioration of Insulin Resistance through the SIRT1/FOXO1 Axis

Recent studies have highlighted the role of Alisol B 23-acetate in improving insulin resistance, a key feature of metabolic syndrome and type 2 diabetes. It has been demonstrated that Alisol B 23-acetate directly binds to and activates Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.

Activation of SIRT1 by Alisol B 23-acetate leads to the deacetylation and subsequent modulation of the activity of the transcription factor Forkhead Box O1 (FOXO1). This, in turn, influences the expression of genes involved in gluconeogenesis and fatty acid oxidation. Furthermore, the activation of SIRT1 by Alisol B 23-acetate has been shown to co-activate the PI3K/Akt signaling pathway, further contributing to improved insulin sensitivity.

Caption: Alisol B 23-acetate activates the SIRT1/FOXO1 axis and co-activates the PI3K/Akt pathway, leading to improved insulin sensitivity.

Chemical Synthesis

To date, a total chemical synthesis of Alisol B 23-acetate has not been reported in the scientific literature. The complex stereochemistry of the protostane core and the various functional groups present a significant synthetic challenge. Research in the field of protostane triterpenoid synthesis is ongoing, and future developments may lead to a viable synthetic route for Alisol B 23-acetate and its analogues. The current supply of this compound relies on its isolation from natural sources.

Conclusion and Future Perspectives

Since its discovery over half a century ago, Alisol B 23-acetate has transitioned from a mere phytochemical curiosity to a promising lead compound in drug discovery. Its multifaceted biological activities, targeting key pathways in cancer, inflammation, and metabolic diseases, underscore its therapeutic potential. The detailed elucidation of its mechanisms of action, particularly its role as an agonist of FXR and an activator of SIRT1, has opened new avenues for the development of novel therapeutics for a range of debilitating conditions.

Future research should focus on several key areas. The development of a total synthesis would not only provide a sustainable source of the compound but also enable the creation of novel analogues with improved potency and selectivity. Further in-depth studies are required to fully understand the intricate interplay between the various signaling pathways modulated by Alisol B 23-acetate. Finally, well-designed preclinical and clinical trials are necessary to translate the promising in vitro and in vivo findings into tangible clinical benefits for patients. The rich history and compelling biological profile of Alisol B 23-acetate ensure that it will remain an active area of scientific inquiry for years to come.

References

Alisol B 23-acetate chemical structure and properties

An In-depth Technical Guide to Alisol B 23-acetate: Chemical Structure, Properties, and Biological Activity

Introduction

Alisol B 23-acetate is a protostane-type triterpenoid first isolated from the dried rhizomes of Alisma orientale (Sam.) Juzep., a plant widely used in traditional medicine.[1][2] As one of the primary bioactive constituents, this compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities.[2] Research has demonstrated its efficacy in a wide range of therapeutic areas, including oncology, metabolic disorders, and inflammatory conditions.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of Alisol B 23-acetate, with a focus on its mechanisms of action, relevant signaling pathways, and key experimental methodologies for its study.

Chemical Identity and Physicochemical Properties

Alisol B 23-acetate is characterized by a complex tetracyclic triterpenoid core structure. Its precise chemical identifiers and properties are crucial for standardization in research and development.

Chemical Identifiers

The structural and identifying information for Alisol B 23-acetate is summarized below.

| Identifier | Value |

| IUPAC Name | [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |

| Synonyms | 23-Acetylalismol B, 23-O-Acetylalisol B, Alisol B monoacetate |

| CAS Number | 26575-95-1 |

| Molecular Formula | C₃₂H₅₀O₅ |

| Molecular Weight | 514.74 g/mol |

| InChI Key | NLOAQXKIIGTTRE-JSWHPQHOSA-N |

| Canonical SMILES | C--INVALID-LINK--(C)C)OC(=O)C">C@HC2=C3C--INVALID-LINK--O |

Physicochemical Properties

The known physical and chemical properties of Alisol B 23-acetate are detailed in the following table.

| Property | Value |

| Physical Form | Powder, Crystalline Solid |

| Appearance | White to pale yellow |

| Purity | ≥98% (by HPLC) |

| Melting Point | 162.0 - 166.0 °C |

| Optical Rotation | +119° to +129° (c=1, Chloroform) |

| Storage Conditions | 2-8°C |

Pharmacological Activities and Mechanisms of Action

Alisol B 23-acetate exhibits a broad spectrum of biological activities by modulating multiple signaling pathways.

Anticancer Activity

Alisol B 23-acetate has demonstrated significant anticancer effects across various cancer cell lines, including ovarian, colon, lung, and gastric cancers. Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. In gastric cancer cells, it triggers apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio, activating caspases-9 and -3, and stimulating the mitogen-activated protein kinase (MAPK) signaling cascade. Furthermore, it can induce autophagic-dependent apoptosis in colon cancer cells, which is mediated by the generation of reactive oxygen species (ROS) and activation of JNK.

Hepatoprotective and Metabolic Effects

The compound is a potent hepatoprotective agent. It protects against acute liver injury by regulating lipid metabolism and enhancing antioxidant capacity. In the context of metabolic disease, Alisol B 23-acetate ameliorates high-fat diet-induced hepatic steatosis and insulin resistance. This is achieved by directly targeting and activating SIRT1, which subsequently modulates the SIRT1/FOXO1 axis and co-activates the PI3K/AKT signaling pathway to improve metabolic homeostasis. It also functions as an agonist of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis and hepatocyte proliferation, thereby promoting liver regeneration.

Antiviral and Anti-inflammatory Activity

Recent studies have highlighted the potential of Alisol B 23-acetate as a broad-spectrum antiviral agent, particularly against coronaviruses like SARS-CoV-2. It is proposed to inhibit viral infection by blocking virus entry through its interaction with the ACE2 receptor. In addition to its antiviral properties, it possesses significant anti-inflammatory and immunomodulatory effects. It can suppress proinflammatory T-cell responses by mitigating the secretion of cytokines such as IFNγ and IL-17. It also inhibits the release of β-hexosaminidase in mast cells, indicating its potential for treating allergic asthma.

Potential Nephrotoxicity

While demonstrating significant therapeutic potential, it is important to note that Alisol B 23-acetate may induce nephrotoxicity at certain concentrations. Studies on human renal proximal tubular cells have shown that it can trigger apoptosis and autophagy, mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway. This underscores the need for careful dose-response studies in any potential clinical application.

Key Experimental Protocols

Reproducible and standardized protocols are essential for the study of Alisol B 23-acetate. Below are methodologies for its extraction, in vitro analysis, and in vivo evaluation.

Protocol 1: Extraction and Quantification from Alismatis Rhizoma

This protocol is based on an optimized reflux extraction method.

-

Preparation : Dry and powder the rhizomes of Alisma orientale and pass through a No. 5 sieve.

-

Extraction : Weigh 1 g of the powder and place it in a round-bottom flask. Add 13 mL of 70% ethanol (solid-liquid ratio of 1:13).

-

Reflux : Connect the flask to a reflux condenser and heat the mixture to a gentle boil. Maintain reflux for 2 hours.

-

Cycling : After 2 hours, cool the mixture, filter the extract, and repeat the extraction process on the solid residue two more times with fresh solvent.

-

Pooling and Concentration : Combine the extracts from the three cycles. Concentrate the pooled extract under reduced pressure using a rotary evaporator.

-

Quantification : Redissolve the dried extract in a suitable solvent (e.g., methanol). Analyze the concentration of Alisol B 23-acetate using a validated High-Performance Liquid Chromatography (HPLC) method with a C18 column and a suitable mobile phase, comparing the peak area to a standard curve.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol provides a general method for assessing cytotoxicity in cancer cell lines.

-

Cell Seeding : Seed cells (e.g., AGS gastric cancer cells) into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

-

Treatment : Prepare a stock solution of Alisol B 23-acetate in DMSO. Dilute the stock solution to various final concentrations (e.g., 10, 20, 30, 40, 50 µM) in cell culture medium. Replace the medium in the wells with the treatment media. Include a vehicle control (DMSO-containing medium).

-

Incubation : Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10 minutes.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Summary and Conclusion

Alisol B 23-acetate is a natural triterpenoid with a remarkable range of pharmacological properties, making it a compound of significant interest for drug development. Its demonstrated activities—spanning anticancer, hepatoprotective, metabolic-regulating, antiviral, and anti-inflammatory effects—are rooted in its ability to modulate a variety of critical cellular signaling pathways, including MAPK, PI3K/Akt/mTOR, and SIRT1. While its therapeutic potential is vast, the possibility of dose-dependent nephrotoxicity necessitates careful consideration and further investigation. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic capabilities of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 3. Alisol B 23-acetate alleviates high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisol B 23-Acetate: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol B 23-acetate (AB23A), a natural triterpenoid compound isolated from the rhizomes of Alisma orientale, has emerged as a promising candidate in oncology research.[1] Possessing a range of pharmacological activities, its anticancer properties have been a focal point of recent investigations.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which Alisol B 23-acetate exerts its effects on cancer cells, with a focus on its impact on key signaling pathways, cell cycle regulation, apoptosis, and metastasis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Core Anticancer Mechanisms of Alisol B 23-Acetate

Alisol B 23-acetate employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. These effects are orchestrated through the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

AB23A is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved through the modulation of key apoptotic regulators. A consistent finding across multiple studies is the upregulation of the Bax/Bcl-2 ratio.[1][4] Bax, a pro-apoptotic protein, and Bcl-2, an anti-apoptotic protein, are critical gatekeepers of the mitochondrial apoptotic pathway. An increased Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the subsequent activation of caspase cascades. Specifically, AB23A has been shown to increase the activity of caspase-3 and caspase-9, key executioner and initiator caspases, respectively. Furthermore, the cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis, is observed in AB23A-treated cells.

In some cancer cell types, such as human colon cancer cells, AB23A-induced apoptosis is dependent on the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK). This suggests that the apoptotic response to AB23A can be context-dependent, involving different upstream signaling events in various cancer histologies.

Cell Cycle Arrest

A significant mechanism contributing to the anti-proliferative effects of AB23A is its ability to induce cell cycle arrest, primarily at the G1 phase. This blockade of cell cycle progression prevents cancer cells from entering the S phase, the DNA synthesis phase, thereby halting their proliferation. The arrest in the G1 phase is associated with the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK4 and CDK6) and cyclin D1. These proteins are essential for the G1/S transition, and their inhibition by AB23A effectively puts a brake on the cell division machinery.

Inhibition of Metastasis

The metastatic spread of cancer is a major cause of mortality. AB23A has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in metastasis. This inhibitory effect is associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. MMPs are enzymes that degrade the extracellular matrix, a critical step for cancer cells to invade surrounding tissues and enter the bloodstream. By reducing the expression of these enzymes, AB23A hinders the invasive potential of cancer cells.

Key Signaling Pathways Modulated by Alisol B 23-Acetate

The diverse anticancer effects of Alisol B 23-acetate are mediated by its influence on several crucial signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Alisol B 23-acetate has been shown to be a potent inhibitor of this pathway. It achieves this by reducing the phosphorylation levels of PI3K, Akt, and mTOR, without affecting their total protein levels. The inhibition of this pathway is a key mechanism underlying AB23A's ability to induce apoptosis and inhibit cell viability.

Caption: Alisol B 23-acetate inhibits the PI3K/Akt/mTOR signaling pathway.

The MAPK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Alisol B 23-acetate has been shown to regulate the activation of MAPKs in gastric cancer cells. The specific effects on different MAPK family members (e.g., ERK, JNK, p38) can vary depending on the cancer cell type and experimental conditions. As mentioned earlier, JNK activation is linked to AB23A-induced apoptosis in colon cancer cells.

Modulation of the Tumor Microenvironment

Beyond its direct effects on cancer cells, Alisol B 23-acetate can also modulate the tumor microenvironment. It has been shown to influence macrophage polarization by targeting CD11b/CD18. Specifically, AB23A can inhibit the polarization of macrophages towards the M2 phenotype, which is generally considered pro-tumoral, and promote a shift towards the M1 phenotype, which has anti-tumor functions. This suggests that AB23A may also exert its anticancer effects by reprogramming immune cells within the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Alisol B 23-acetate on cancer cells.

Table 1: Effects of Alisol B 23-Acetate on Cell Viability and Apoptosis

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |

| A549 | Non-small cell lung | CCK-8 | 6, 9 | Significant reduction in viability | |

| A549 | Non-small cell lung | Flow Cytometry | 6, 9 | Significant increase in apoptosis | |

| AGS | Gastric | MTT | 10, 20, 30, 40, 50 | Dose-dependent reduction in viability | |

| AGS | Gastric | Caspase Activity | 30, 40, 50 | Significant increase in caspase-3 and -9 activity | |

| HEY | Ovarian | MTT | Not specified | Inhibition of proliferation | |

| HCT116 | Colon | MTT | 20 | Reduction in cell viability |

Table 2: Effects of Alisol B 23-Acetate on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (mM) | % of Cells in G0/G1 Phase (Control vs. Treated) | Reference |

| A549 | Non-small cell lung | 6, 9 | Significant increase vs. control | |

| HEY | Ovarian | Not specified | Blocked in G1 phase | |

| HCT116 | Colon | 20 | G1 phase arrest |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Alisol B 23-acetate.

Cell Viability Assay (CCK-8/MTT)

Caption: Workflow for a typical cell viability assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Alisol B 23-acetate or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48 hours).

-

Reagent Addition: A solution of CCK-8 or MTT is added to each well.

-

Final Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan product by viable cells.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Cells are treated with Alisol B 23-acetate for a specified time.

-

Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed with PBS and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with AB23A, harvested, and washed with ice-cold PBS.

-

Fixation: The cells are fixed in 70% ethanol at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase. RNase is included to ensure that only DNA is stained.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Western Blotting

-

Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Bax, Bcl-2), followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Wound Healing Assay

-

Cell Seeding: Cells are grown to a confluent monolayer in a culture plate.

-

Creating the "Wound": A scratch is made through the cell monolayer using a sterile pipette tip.

-

Treatment: The cells are washed to remove debris and then incubated with media containing Alisol B 23-acetate or a control.

-

Imaging: The wound area is imaged at different time points (e.g., 0, 24, 48 hours).

-

Analysis: The rate of wound closure is measured to assess cell migration.

Transwell Invasion Assay

-

Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel to mimic the extracellular matrix.

-

Cell Seeding: Cancer cells, pre-treated with AB23A, are seeded into the upper chamber in serum-free media.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., FBS).

-

Incubation: The plate is incubated to allow the cells to invade through the Matrigel and migrate towards the chemoattractant.

-

Analysis: The non-invading cells in the upper chamber are removed. The invaded cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

Conclusion

Alisol B 23-acetate demonstrates significant anticancer potential through a multifaceted mechanism of action. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis is underpinned by its modulation of key signaling pathways, most notably the PI3K/Akt/mTOR cascade. Furthermore, its capacity to influence the tumor microenvironment adds another layer to its therapeutic promise. The comprehensive data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of Alisol B 23-acetate as a novel therapeutic agent in the fight against cancer. Future studies should continue to explore its efficacy in various cancer models and further elucidate the intricate molecular details of its action.

References

- 1. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisol B 23-acetate: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with a wide spectrum of biological activities and pharmacological effects. This technical guide provides an in-depth overview of the current scientific understanding of Alisol B 23-acetate, with a focus on its anti-cancer, anti-inflammatory, hepatoprotective, and metabolic regulatory properties. Detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of the core signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Natural products remain a vital source of novel therapeutic agents. Alisol B 23-acetate has garnered significant attention for its multifaceted pharmacological profile. Extensive in vitro and in vivo studies have demonstrated its potential in treating a variety of diseases, including cancer, inflammatory disorders, liver diseases, and metabolic syndrome. This document serves as a technical resource, consolidating the current knowledge on Alisol B 23-acetate to support its exploration as a potential drug candidate.

Biological Activities and Pharmacological Effects

Alisol B 23-acetate exerts a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, inflammation, and metabolism.

Anticancer Activity

Alisol B 23-acetate has demonstrated significant anticancer effects across various cancer cell lines, including non-small cell lung cancer, ovarian cancer, colon cancer, and gastric cancer[1][2]. Its anticancer mechanisms include:

-

Induction of Apoptosis: Alisol B 23-acetate induces programmed cell death by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[2][3]. It also promotes the cleavage of PARP, a key event in apoptosis[1].

-

Cell Cycle Arrest: The compound causes cell cycle arrest at the G1 phase by downregulating the expression of cyclin-dependent kinases CDK4 and CDK6, and cyclin D1.

-

Inhibition of Migration and Invasion: Alisol B 23-acetate suppresses the metastatic potential of cancer cells by downregulating matrix metalloproteinases MMP-2 and MMP-9.

-

Autophagy-dependent Apoptosis: In human colon cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

-

Modulation of the Tumor Microenvironment: It can influence macrophage polarization, suggesting an immunomodulatory role in the tumor microenvironment.

Anti-inflammatory Activity

Alisol B 23-acetate exhibits potent anti-inflammatory effects. It has been shown to inhibit IgE-mediated mast cell activation, a critical process in allergic reactions. This is achieved by inhibiting spleen tyrosine kinase (Syk) and downstream signaling pathways, including PLCγ, Akt/IKK/NF-κB, and MAPK/cPLA₂. Furthermore, it has demonstrated efficacy in animal models of allergic asthma and passive cutaneous anaphylaxis. In the context of COVID-19, Alisol B 23-acetate has been shown to suppress proinflammatory T-cell responses.

Hepatoprotective Effects

Alisol B 23-acetate demonstrates significant protective effects on the liver. It has been shown to ameliorate carbon tetrachloride (CCl4)-induced acute liver injury in animal models. Its hepatoprotective mechanisms involve:

-

Activation of Farnesoid X Receptor (FXR): Alisol B 23-acetate is an agonist of FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis and liver protection. Activation of FXR leads to the regulation of genes involved in bile acid metabolism and transport.

-

Reduction of Hepatic Steatosis: It alleviates non-alcoholic steatohepatitis (NASH) by reducing hepatic triglyceride accumulation and inflammation.

-

Promotion of Liver Regeneration: By activating FXR, Alisol B 23-acetate promotes hepatocyte proliferation and liver regeneration after partial hepatectomy.

Metabolic Regulation

Alisol B 23-acetate plays a significant role in regulating metabolic processes, making it a potential therapeutic agent for metabolic disorders.

-

Amelioration of Insulin Resistance: It alleviates high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and the PI3K/AKT pathway.

-

Regulation of Lipid Metabolism: Alisol B 23-acetate improves lipid metabolism disorders in hepatocytes. In animal models of atherosclerosis, it reduces serum triglycerides and increases HDL-C.

-

Promotion of Adipose Tissue Browning: It can promote the browning of white adipose tissue, a process that increases energy expenditure, by regulating mTOR-SREBP1 signaling.

Antiviral Activity

Recent studies have highlighted the potential of Alisol B 23-acetate as a broad-spectrum antiviral agent. It has been shown to inhibit the entry of various coronaviruses, including SARS-CoV-2 and its variants, by targeting the ACE2 receptor.

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on Alisol B 23-acetate.

Table 1: In Vitro Efficacy of Alisol B 23-acetate

| Cell Line | Biological Activity | Assay | Concentration/IC50 | Duration | Reference |

| A2780, A2780/Taxol, HEY (Ovarian Cancer) | Inhibition of cell viability | MTT Assay | 2.5-20 µM | 24-48 h | |

| HCT116, SW620 (Colon Cancer) | Induction of apoptosis | Flow Cytometry | 5-20 µM | 6-24 h | |

| A549 (Non-small cell lung cancer) | Inhibition of cell viability | CCK-8 Assay | 6-9 mM | 24-48 h | |

| AGS (Gastric Cancer) | Reduction of cell viability | MTT Assay | IC50 ≈ 30 µM | 24 h | |

| L02 (Hepatocytes) | Improvement of lipid metabolism | Not specified | 20-80 µM | 24 h | |

| RBL-2H3 (Mast Cells) | Inhibition of β-hexosaminidase release | Not specified | 5-20 µM | 30 min pre-challenge |

Table 2: In Vivo Efficacy of Alisol B 23-acetate

| Animal Model | Disease/Condition | Dosage | Route of Administration | Duration | Key Findings | Reference |

| MCD-induced NASH mice | Non-alcoholic steatohepatitis | 15-60 mg/kg/day | Oral (p.o.) | 4 weeks | Ameliorated hepatic steatosis, inflammation, and fibrosis. | |

| Mice with partial hepatectomy | Liver regeneration | 12.5-50 mg/kg/day | Oral (p.o.) | 7 days | Promoted liver regeneration. | |

| CCl4-induced liver injury mice | Hepatotoxicity | 10-40 mg/kg/day | Oral (p.o.) | 7 days | Alleviated hepatotoxicity. | |

| ApoE-/- atherosclerotic mice | Atherosclerosis | 15-30 mg/kg/day | Oral (p.o.) | 9 weeks | Reduced serum TG, increased HDL-C. | |

| LPS-induced cardiac dysfunction mice | Myocardial inflammation | 10-40 mg/kg | Oral (p.o.) | 30 days | Suppressed TLR4/NOX2 pathway. | |

| Ovariectomized LDLR-/- mice | Atherosclerosis | 2.56 mg/kg/day | Oral (p.o.) | 90 days | Activated hepatic FXR-BSEP signaling. | |

| ICR mouse passive cutaneous anaphylaxis model | Allergic reaction | 50-100 mg/kg | Oral (p.o.) | Not specified | Inhibited IgE-mediated vascular permeability. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Alisol B 23-acetate (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Cell Treatment: Seed cells in a 6-well plate and treat with Alisol B 23-acetate at the desired concentrations for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensity using image analysis software.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Alisol B 23-acetate are mediated through the modulation of several key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

Alisol B 23-acetate inhibits the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. By reducing the phosphorylation of PI3K, AKT, and mTOR, it suppresses cancer cell proliferation, survival, and growth.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Alisol B 23-acetate.

Farnesoid X Receptor (FXR) Signaling Pathway

Alisol B 23-acetate acts as an agonist for FXR, a key regulator of bile acid and lipid metabolism. Activation of FXR leads to the transcription of target genes that protect the liver from cholestasis and steatosis.

Caption: Activation of the FXR signaling pathway by Alisol B 23-acetate.

SIRT1/FOXO1 Signaling Axis

In the context of metabolic regulation, Alisol B 23-acetate activates SIRT1, a histone deacetylase that plays a crucial role in cellular metabolism and stress resistance. This leads to the deacetylation and subsequent modulation of FOXO1 activity, improving insulin sensitivity.

Caption: Activation of the SIRT1/FOXO1 signaling axis by Alisol B 23-acetate.

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for evaluating the anticancer properties of Alisol B 23-acetate.

Caption: Experimental workflow for anticancer activity assessment.

Conclusion and Future Directions

Alisol B 23-acetate is a natural triterpenoid with a remarkable range of pharmacological activities that hold significant therapeutic promise. Its ability to modulate multiple key signaling pathways underscores its potential for the treatment of complex diseases such as cancer, inflammatory conditions, and metabolic disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Alisol B 23-acetate. Future research should focus on clinical trials to validate its efficacy and safety in humans, as well as on optimizing its delivery and formulation for enhanced bioavailability and therapeutic effect. Further exploration of its mechanisms of action, particularly its immunomodulatory and antiviral properties, will also be crucial in expanding its therapeutic applications.

References

- 1. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

Alisol B 23-acetate as an FXR agonist.

An In-depth Technical Guide on Alisol B 23-acetate as a Farnesoid X Receptor (FXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol B 23-acetate, a natural triterpenoid isolated from Alismatis Rhizoma, has been identified as a potent agonist of the Farnesoid X Receptor (FXR), a ligand-activated transcription factor pivotal in regulating bile acid, lipid, and glucose metabolism.[1][2] This technical guide provides a comprehensive overview of Alisol B 23-acetate's role as an FXR agonist, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways. The evidence presented underscores its therapeutic potential for a range of metabolic and inflammatory conditions, including non-alcoholic steatohepatitis (NASH), cholestasis, atherosclerosis, and liver fibrosis.[3][4][5]

Introduction to FXR and Alisol B 23-acetate

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid homeostasis. Upon activation by bile acids, its natural ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key functions of FXR activation include the suppression of bile acid synthesis, promotion of bile acid transport, and regulation of lipid and glucose metabolism, making it a highly attractive therapeutic target.

Alisol B 23-acetate is a biologically active protostane triterpenoid derived from the traditional medicinal herb Alisma, or "Zexie". Extensive research has demonstrated that it exerts a wide range of pharmacological effects primarily through the activation of FXR, positioning it as a promising candidate for drug development.

Mechanism of Action: FXR-Dependent Signaling

Alisol B 23-acetate functions as a direct FXR agonist. Its binding to FXR initiates a cascade of transcriptional events that mediate its therapeutic effects. The activation is dose-dependent and has been confirmed in multiple in vitro and in vivo models. The core mechanism involves the upregulation of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway.

Simultaneously, FXR activation by Alisol B 23-acetate upregulates the expression of key transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), facilitating the removal of bile acids from hepatocytes. This dual action of inhibiting synthesis and promoting efflux is central to its protective effects in cholestatic liver injury and its role in lipid metabolism. The FXR-dependency of these effects has been robustly demonstrated in studies where the co-administration of an FXR antagonist, guggulsterone, abrogates the protective actions of Alisol B 23-acetate.

Quantitative Data Summary

The efficacy of Alisol B 23-acetate as an FXR agonist has been quantified in various assays. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Activity of Alisol B 23-acetate

| Assay Type | Cell Line | Concentration | Result | Reference |

|---|---|---|---|---|

| Luciferase Reporter Assay | HepG2 | 0.1, 1.0 µM | Significant increase in luciferase activity | |

| Luciferase Reporter Assay | HepG2 | 10 µM | 4.3-fold increase in luciferase activity |

| Gene Expression (FXR, BSEP, SHP) | L02 Cells | Not specified | Increased expression | |

Note: A specific EC50 value for the FXR agonistic activity of Alisol B 23-acetate is not consistently reported in the reviewed literature.

Table 2: In Vivo Efficacy of Alisol B 23-acetate

| Model | Species | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| Partial Hepatectomy | Mouse | 12.5, 25, 50 mg/kg/d (p.o.) for 7 days | Dose-dependent increase in liver regrowth ratio | |

| NASH (MCD diet) | Mouse | 15, 30, 60 mg/kg/d (i.g.) for 4 weeks | Dose-dependent decrease in serum ALT/AST; reduced hepatic steatosis, inflammation, and fibrosis | |

| ANIT-induced Cholestasis | Mouse | Not specified | Protection against liver injury; regulation of bile acid transporters and enzymes |

| CCl4-induced Liver Fibrosis | Mouse | Not specified | Alleviation of liver injury and fibrosis; reduction of inflammation and oxidative stress | |

Experimental Protocols

This section details the methodologies for key experiments used to characterize

Dual-Luciferase Reporter Assay for FXR Activation

This assay quantitatively measures the ability of a compound to activate FXR in a cellular context.

-

Cell Culture and Transfection:

-

HepG2 or CHO cells are cultured in appropriate media (e.g., MEM or DMEM) supplemented with 10% fetal bovine serum.

-

Cells are seeded into 96-well plates and allowed to adhere.

-

A transient co-transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture includes:

-

An FXR expression plasmid (containing the full-length human FXR sequence).

-

A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple FXREs (e.g., an IR-1 element).

-

A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After a 6-24 hour transfection period, the medium is replaced with a low-serum medium containing various concentrations of Alisol B 23-acetate (e.g., 0.1 to 100 µM) or a vehicle control (e.g., 0.5% DMSO). A known FXR agonist like Chenodeoxycholic acid (CDCA) or GW4064 is used as a positive control.

-

Cells are incubated with the compound for 24 hours.

-

-

Data Acquisition and Analysis:

-

The cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.

-

The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.

-

The FXR activation is expressed as "fold induction" by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

-

In Vivo Efficacy Study in a NASH Model

This protocol describes the evaluation of Alisol B 23-acetate in a diet-induced mouse model of non-alcoholic steatohepatitis (NASH).

-

Animal Model Induction:

-

Male C57BL/6J mice are fed a methionine- and choline-deficient (MCD) diet for 4 weeks to induce NASH, characterized by steatosis, inflammation, and fibrosis. A control group is fed a standard chow diet.

-

-

Compound Administration:

-

During the 4-week diet period, mice in the treatment groups are administered Alisol B 23-acetate daily via oral gavage at doses of 15, 30, and 60 mg/kg. The vehicle control group receives the vehicle solution (e.g., 0.5% carboxymethylcellulose).

-

-

Endpoint Analysis:

-

Serum Analysis: At the end of the study, blood is collected to measure serum levels of liver injury markers (ALT, AST) and inflammatory markers (e.g., MCP-1).

-

Liver Histology: Livers are harvested, weighed, and sections are prepared for histological staining:

-

Hematoxylin and Eosin (H&E) for general morphology and inflammation.

-

Oil Red O for lipid accumulation.

-

Masson's trichrome or Sirius Red for fibrosis.

-

-

Gene and Protein Expression: Liver tissue is used for qRT-PCR and Western blot analysis to measure the expression of genes involved in lipogenesis (SREBP-1c, FAS), inflammation (MCP-1, VCAM-1), and fibrosis.

-

Therapeutic Implications and Future Directions

The consistent demonstration of FXR agonism by Alisol B 23-acetate across multiple preclinical models highlights its significant therapeutic potential.

-

Non-alcoholic Steatohepatitis (NASH): By reducing hepatic lipogenesis, inflammation, and fibrosis, Alisol B 23-acetate addresses multiple facets of NASH pathology.

-

Cholestasis and Liver Injury: Its ability to modulate bile acid homeostasis makes it a strong candidate for treating cholestatic liver diseases.

-

Atherosclerosis: Through its effects on lipid metabolism and by increasing fecal bile acid and cholesterol excretion, it may help alleviate atherosclerosis.

-

Renal Protection: Studies have shown it can protect against renal ischemia-reperfusion injury in an FXR-dependent manner.

Future research should focus on obtaining more precise pharmacological data, such as EC50 and binding affinity values, through methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Further investigation into its pharmacokinetic profile, safety, and efficacy in more advanced preclinical models is warranted to pave the way for potential clinical development.

References

- 1. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro FXR agonist assay protocol [bio-protocol.org]

- 3. besjournal.com [besjournal.com]

- 4. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Alisol B 23-Acetate: A Technical Guide to its Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with potent anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying Alisol B 23-acetate-induced apoptosis, with a focus on the core signaling pathways, quantitative data from key studies, and detailed experimental methodologies.

Core Signaling Pathways of Apoptosis Induction

Alisol B 23-acetate triggers apoptosis through a multi-faceted approach, primarily by modulating the PI3K/AKT/mTOR signaling cascade, inducing mitochondrial dysfunction, and promoting the generation of reactive oxygen species (ROS).

Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling axis that promotes cell survival, growth, and proliferation. Alisol B 23-acetate has been shown to effectively suppress this pathway in cancer cells.[2][3] Treatment with Alisol B 23-acetate leads to a significant reduction in the phosphorylation levels of PI3K, AKT, and mTOR, without affecting their total protein levels.[2] This inhibition disrupts the downstream signaling events that would normally suppress apoptosis, thereby sensitizing the cancer cells to programmed cell death.

Induction of the Mitochondrial (Intrinsic) Apoptosis Pathway

The mitochondrial pathway is a central route for apoptosis induction. Alisol B 23-acetate activates this pathway through several key mechanisms:

-

Regulation of the Bcl-2 Family Proteins: Alisol B 23-acetate alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2] This shift in balance is a critical step in initiating mitochondrial-mediated apoptosis.

-

Mitochondrial Membrane Potential (MMP) Disruption: The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and a decrease in the mitochondrial membrane potential.

-

Cytochrome c Release and Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad spectrum of cellular substrates, including poly (ADP-ribose) polymerase (PARP).

ROS Generation and JNK Activation

Alisol B 23-acetate treatment has been shown to increase the intracellular levels of reactive oxygen species (ROS). Elevated ROS can act as secondary messengers to trigger apoptotic signaling. One of the key pathways activated by ROS is the c-Jun N-terminal kinase (JNK) pathway. The activation of JNK can, in turn, contribute to the activation of the mitochondrial apoptosis pathway. The interplay between ROS generation and the PI3K/AKT/mTOR pathway is also an area of active investigation, with some studies suggesting that ROS can modulate the activity of this survival pathway.

Quantitative Data on Alisol B 23-Acetate's Apoptotic Effects

The following tables summarize the quantitative data from various studies on the effects of Alisol B 23-acetate on cancer cell lines.

Table 1: Effect of Alisol B 23-Acetate on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Cell Viability | Citation |

| AGS | Gastric Cancer | 10 | 24 | 99.3 ± 1.1 | |

| 20 | 24 | 82.8 ± 1.6 | |||

| 30 | 24 | 48.3 ± 0.2 | |||

| 40 | 24 | 36.6 ± 3.6 | |||

| 50 | 24 | 27.9 ± 1.3 | |||

| A549 | Non-Small Cell Lung Cancer | 6 | 24 | Significantly Reduced | |

| 9 | 24 | Significantly Reduced | |||

| 6 | 48 | Significantly Reduced | |||

| 9 | 48 | Significantly Reduced |

Table 2: Induction of Apoptosis by Alisol B 23-Acetate

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Sub-G1) | Citation |

| AGS | Gastric Cancer | 10 | 24 | 7.8 ± 1.2 | |

| 20 | 24 | 11.3 ± 1.4 | |||

| 30 | 24 | 19.6 ± 1.1 | |||

| 40 | 24 | 28.8 ± 2.0 | |||

| 50 | 24 | 36.8 ± 2.9 | |||

| A549 | Non-Small Cell Lung Cancer | 9 | 24 | Significantly Increased |

Table 3: Effect of Alisol B 23-Acetate on Key Apoptotic Proteins

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Protein | Change in Expression/Activity | Citation |

| A549 | Non-Small Cell Lung Cancer | 6 and 9 | 24 and 48 | p-PI3K, p-AKT, p-mTOR | Significantly Reduced | |

| A549 | Non-Small Cell Lung Cancer | 6 and 9 | 24 | Bax | Significantly Elevated | |

| A549 | Non-Small Cell Lung Cancer | 6 and 9 | 24 | Bcl-2 | Markedly Downregulated | |

| AGS | Gastric Cancer | 10 | 24 | Caspase-3 | 105.7 ± 4.9% increase | |

| 20 | 24 | Caspase-3 | 144.3 ± 5.3% increase | |||

| 30 | 24 | Caspase-3 | 272.5 ± 12.1% increase | |||

| 40 | 24 | Caspase-3 | 340.1 ± 12.9% increase | |||

| 50 | 24 | Caspase-3 | 397.1 ± 18.7% increase | |||

| AGS | Gastric Cancer | 30 | 24 | Caspase-9 | 151.2 ± 12.1% increase | |

| 40 | 24 | Caspase-9 | 168.9 ± 12.6% increase | |||

| 50 | 24 | Caspase-9 | 185.0 ± 2.8% increase |

Experimental Methodologies

This section provides an overview of the key experimental protocols used to investigate the apoptotic effects of Alisol B 23-acetate.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Alisol B 23-acetate and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Culture and treat cells with Alisol B 23-acetate as described for the cell viability assay.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

-

Western Blotting for Protein Expression Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

-

Protocol:

-

Treat cells with Alisol B 23-acetate and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

-

Caspase Activity Assay

-

Principle: These assays measure the enzymatic activity of caspases, which are key proteases in the apoptotic cascade. The assay typically uses a specific peptide substrate for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9) that is conjugated to a colorimetric or fluorometric reporter molecule. When the caspase cleaves the substrate, the reporter molecule is released and can be quantified.

-

Protocol (Colorimetric Assay):

-

Prepare cell lysates from Alisol B 23-acetate-treated and control cells.

-

Incubate the cell lysates with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).

-

Measure the absorbance of the released chromophore at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

The increase in absorbance is proportional to the caspase activity in the sample.

-

Visualizing the Apoptosis Induction Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Alisol B 23-acetate-induced apoptosis and a typical experimental workflow.

Caption: Signaling pathways of Alisol B 23-acetate-induced apoptosis.

Caption: General experimental workflow for studying Alisol B 23-acetate's effects.

Conclusion

Alisol B 23-acetate is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action is complex, involving the inhibition of the pro-survival PI3K/AKT/mTOR pathway, the activation of the intrinsic mitochondrial apoptosis pathway through modulation of Bcl-2 family proteins and caspase activation, and the generation of ROS leading to JNK activation. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural compound. Further investigation into the intricate crosstalk between these signaling pathways will continue to elucidate the full spectrum of Alisol B 23-acetate's anti-cancer effects and pave the way for its potential clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisol B 23-Acetate: A Comprehensive Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol B 23-acetate, a natural triterpenoid compound isolated from the rhizome of Alisma orientale, has demonstrated significant anti-inflammatory activities across a range of preclinical models. This technical guide provides an in-depth overview of the current scientific literature on the anti-inflammatory properties of Alisol B 23-acetate. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the core signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Alisol B 23-acetate for inflammatory diseases.

Introduction